![molecular formula C19H20O4 B7882880 1-(2-Hydroxy-5-methylphenyl)-3-[2-(propan-2-yloxy)phenyl]propane-1,3-dione](/img/structure/B7882880.png)
1-(2-Hydroxy-5-methylphenyl)-3-[2-(propan-2-yloxy)phenyl]propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-5-methylphenyl)-3-[2-(propan-2-yloxy)phenyl]propane-1,3-dione is an organic compound with a complex structure It is characterized by the presence of hydroxy, methyl, and propan-2-yloxy groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-5-methylphenyl)-3-[2-(propan-2-yloxy)phenyl]propane-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-5-methylbenzaldehyde and 2-(propan-2-yloxy)benzaldehyde.
Condensation Reaction: The aldehydes undergo a condensation reaction with a suitable reagent, such as acetone, in the presence of a base like sodium hydroxide to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Hydroxy-5-methylphenyl)-3-[2-(propan-2-yloxy)phenyl]propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The hydroxy and propan-2-yloxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
1-(2-Hydroxy-5-methylphenyl)-3-[2-(propan-2-yloxy)phenyl]propane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-5-methylphenyl)-3-[2-(propan-2-yloxy)phenyl]propane-1,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, such as oxidative stress response, inflammation, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Hydroxy-5-methylphenyl)-1-butanone oxime
- 1-(2-Hydroxy-5-methylphenyl)-1-decanone oxime
- 1-(2-Hydroxy-5-methylphenyl)-1-dodecanone oxime
Uniqueness
1-(2-Hydroxy-5-methylphenyl)-3-[2-(propan-2-yloxy)phenyl]propane-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of hydroxy, methyl, and propan-2-yloxy groups makes it versatile for various applications, setting it apart from similar compounds.
Propriétés
IUPAC Name |
1-(2-hydroxy-5-methylphenyl)-3-(2-propan-2-yloxyphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-12(2)23-19-7-5-4-6-14(19)17(21)11-18(22)15-10-13(3)8-9-16(15)20/h4-10,12,20H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIMWUHCLFWAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)CC(=O)C2=CC=CC=C2OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3E)-3-[1-(2-hydroxy-5-methylanilino)ethylidene]-6-methylpyran-2,4-dione](/img/structure/B7882813.png)
![(3E)-3-[2-(2-ethylpyrazol-3-yl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-6-methylpyran-2,4-dione](/img/structure/B7882821.png)
![3-[2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B7882823.png)
![(3E)-3-[2-(3-hydroxyphenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-6-methylpyran-2,4-dione](/img/structure/B7882830.png)
![3-[2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B7882834.png)
![(3E)-3-[2-(4-hydroxyphenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-6-methylpyran-2,4-dione](/img/structure/B7882838.png)
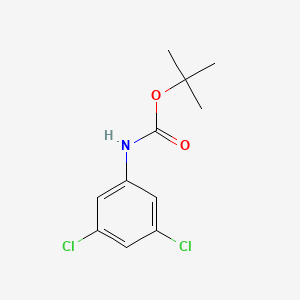
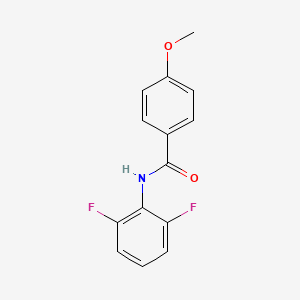
![[4-[[2,6-Di(propan-2-yl)phenyl]carbamoyl]phenyl] acetate](/img/structure/B7882860.png)
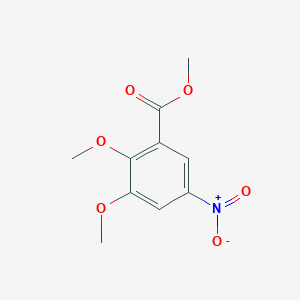
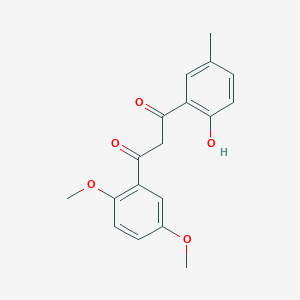
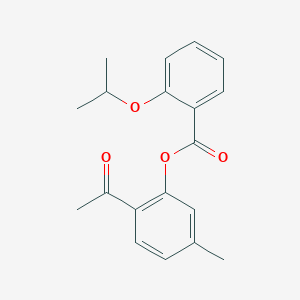
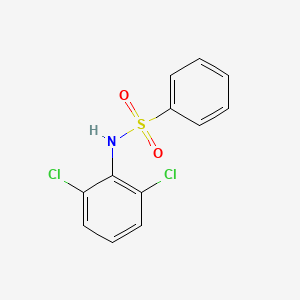
![2-chloro-5-[(4-oxo-1,3-thiazol-2-yl)amino]benzoic acid](/img/structure/B7882901.png)
